molecular formula C19H12N4O3S B3221672 5-(furan-2-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-3-carboxamide CAS No. 1207052-90-1

5-(furan-2-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-3-carboxamide

Cat. No. B3221672
CAS RN: 1207052-90-1
M. Wt: 376.4
InChI Key: UIAWAUIFIJHNJZ-UHFFFAOYSA-N
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Description

The compound “5-(furan-2-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a furan ring, an imidazo[2,1-b]thiazole ring, and an isoxazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in various types of non-covalent interactions, such as pi-stacking and hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis or condensation reactions, while the heterocyclic rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings and a carboxamide group could potentially make the compound quite polar, which would influence its solubility in various solvents .

Scientific Research Applications

Anticancer Potential

The compound’s unique structure suggests potential as an anticancer agent. Studies have shown that it strongly inhibits the proliferation of HL-60 cells (with an IC50 of 20.0 μg/mL or 64.9 μM), while displaying weaker effects on HeLa and VSMC cells. The apoptotic activity induced by this compound contributes to the inhibition of HL-60 cell growth .

Optoelectronic Applications

Imidazo-thiazole-furan derivatives, like our compound, have gained attention in optoelectronic devices. Their electronic properties make them suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. Researchers explore their potential as emitters for confocal microscopy and imaging .

Natural Product Research

Interestingly, the compound is found in tamari soy sauce. Investigating its presence in food sources and understanding its biological effects could reveal novel natural products.

Remember, these applications represent just a glimpse of the compound’s potential. As research continues, we may uncover even more exciting uses for this fascinating molecule

Future Directions

Future research on this compound could involve further exploration of its biological activity, as well as optimization of its physical and chemical properties through structural modifications .

properties

IUPAC Name

5-(furan-2-yl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S/c24-18(14-10-17(26-22-14)16-5-2-7-25-16)20-13-4-1-3-12(9-13)15-11-23-6-8-27-19(23)21-15/h1-11H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAWAUIFIJHNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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